molecular formula C12H10Cl3NO2 B8375932 2-Methyl-3-trichloroacetyl-7-methoxyindole CAS No. 354573-93-6

2-Methyl-3-trichloroacetyl-7-methoxyindole

Cat. No.: B8375932
CAS No.: 354573-93-6
M. Wt: 306.6 g/mol
InChI Key: SZZSNCNMMRJOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-trichloroacetyl-7-methoxyindole is a useful research compound. Its molecular formula is C12H10Cl3NO2 and its molecular weight is 306.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

354573-93-6

Molecular Formula

C12H10Cl3NO2

Molecular Weight

306.6 g/mol

IUPAC Name

2,2,2-trichloro-1-(7-methoxy-2-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C12H10Cl3NO2/c1-6-9(11(17)12(13,14)15)7-4-3-5-8(18-2)10(7)16-6/h3-5,16H,1-2H3

InChI Key

SZZSNCNMMRJOGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)OC)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2 L round-bottomed flask equipped with a magnetic stirrer and a N2 bubbler were added 2-methyl-7-methoxyindole (12 g, 74 mmol), acetonitrile (125 mL) and collidine (15 mL, 113 mmol). The mixture was stirred to give a solution and was cooled with an ice water bath. Trichloroacetyl chloride (14 mL, 112 mmol) was added. The cooling bath was removed and the reaction mixture stirred at RT for 3 h. 1N HCl (500 mL) was then added over 10 minutes. The resulting slurry was stirred at RT for 30 minutes and filtered. The cake was washed with DI water (3×50 mL) and suction dried for 17 h to give 2-methyl-3-trichloroacetyl-7-methoxyindole (22.8 g, 96% yield). 1H NMR (CDCl3) δ2.79 (s, 3H), 3.96 (s, 3H), 6.71 (d, J=7.9 Hz, 1H), 7.19 (dd, J=7.9, 8.4 Hz, 1H), 7.82 (d, J=8.4 Hz, 1H), 8.92 (s, 1H).
Name
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0 (± 1) mol
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reactant
Reaction Step One
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12 g
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reactant
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15 mL
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reactant
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125 mL
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solvent
Reaction Step One
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14 mL
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reactant
Reaction Step Two

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